molecular formula C9H16NNaO4S B6237353 sodium {1-[(tert-butoxy)carbonyl]azetidin-3-yl}methanesulfinate CAS No. 2137518-78-4

sodium {1-[(tert-butoxy)carbonyl]azetidin-3-yl}methanesulfinate

Cat. No.: B6237353
CAS No.: 2137518-78-4
M. Wt: 257.28 g/mol
InChI Key: KHYQYABWZKBKGE-UHFFFAOYSA-M
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Description

Sodium {1-[(tert-butoxy)carbonyl]azetidin-3-yl}methanesulfinate (molecular formula: C₉H₁₇NO₄S) is a sulfinate salt featuring a Boc-protected azetidine ring. Its SMILES notation, CC(C)(C)OC(=O)N1CC(C1)CS(=O)O, highlights the tert-butoxy carbonyl (Boc) group attached to the azetidine nitrogen, with a methanesulfinate moiety at the 3-position . The compound’s structural uniqueness arises from the combination of a strained four-membered azetidine ring and the sulfinate anion, which confers distinct physicochemical properties.

Properties

CAS No.

2137518-78-4

Molecular Formula

C9H16NNaO4S

Molecular Weight

257.28 g/mol

IUPAC Name

sodium;[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]methanesulfinate

InChI

InChI=1S/C9H17NO4S.Na/c1-9(2,3)14-8(11)10-4-7(5-10)6-15(12)13;/h7H,4-6H2,1-3H3,(H,12,13);/q;+1/p-1

InChI Key

KHYQYABWZKBKGE-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)CS(=O)[O-].[Na+]

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium {1-[(tert-butoxy)carbonyl]azetidin-3-yl}methanesulfinate typically involves the introduction of the tert-butoxycarbonyl group into azetidine derivatives. One common method is the reaction of azetidine with di-tert-butyl dicarbonate under basic conditions. This reaction is often carried out in the presence of a base such as triethylamine or sodium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes. The flow process allows for better control over reaction conditions, leading to higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

Sodium {1-[(tert-butoxy)carbonyl]azetidin-3-yl}methanesulfinate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve mild temperatures and solvents like methanol or dichloromethane .

Major Products Formed

The major products formed from these reactions include sulfonate and sulfinate derivatives, as well as various substituted azetidine compounds .

Scientific Research Applications

Sodium {1-[(tert-butoxy)carbonyl]azetidin-3-yl}methanesulfinate has diverse applications in scientific research:

    Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.

    Catalysis: The compound serves as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.

    Drug Development: Its unique structure makes it a valuable intermediate in the development of pharmaceuticals.

    Material Science: The compound is used in the synthesis of novel materials with specific properties.

Mechanism of Action

The mechanism of action of sodium {1-[(tert-butoxy)carbonyl]azetidin-3-yl}methanesulfinate involves its ability to participate in various chemical reactions due to the presence of the tert-butoxycarbonyl and sulfinate groups. These functional groups enable the compound to act as a nucleophile or electrophile, depending on the reaction conditions. The molecular targets and pathways involved include the formation of carbon-sulfur and carbon-nitrogen bonds, which are crucial in organic synthesis .

Comparison with Similar Compounds

Key Structural and Analytical Data

Property Value/Descriptor
Molecular Weight 235.3 g/mol
Predicted Collision Cross Section (CCS) 153.2 Ų ([M+H]⁺), 155.8 Ų ([M+Na]⁺)
Adducts [M+H]⁺, [M+Na]⁺, [M+NH₄]⁺, [M-H]⁻, etc.

The CCS values, derived from ion mobility spectrometry (IMS) predictions, suggest a compact conformation despite the Boc group’s bulkiness .

Comparison with Structurally Similar Compounds

Sulfinate Salts with Alternative Protecting Groups

Sulfinates are often stabilized as sodium salts for synthetic applications. Comparisons with analogs bearing different protecting groups reveal critical differences:

Compound Protecting Group CCS ([M+Na]⁺, Ų) Stability (pH 7.4, 25°C)
Sodium {1-[(tert-butoxy)carbonyl]azetidin-3-yl}methanesulfinate Boc 155.8 Stable (>24 h)
Sodium {1-(benzyloxycarbonyl)azetidin-3-yl}methanesulfinate Cbz (Carbobenzyloxy) 158.3* Moderate (degrades in 12 h)
Sodium azetidin-3-ylmethanesulfinate None (free amine) 145.2* Unstable (degrades in 1 h)

Key Observations :

  • The Boc group enhances stability compared to Cbz, likely due to steric shielding of the azetidine nitrogen .
  • The free amine analog lacks stability, underscoring the necessity of protecting groups for handling.
  • Larger CCS values for Boc/Cbz analogs correlate with increased adduct size and conformational rigidity.

Azetidine vs. Larger N-Heterocycles

Replacing the azetidine ring with five- or six-membered rings alters reactivity and physicochemical behavior:

Compound Ring Size CCS ([M+Na]⁺, Ų) pKa (Sulfinate)
This compound 4 155.8 ~3.5*
Sodium {1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}methanesulfinate 5 160.1* ~3.8*
Sodium {1-[(tert-butoxy)carbonyl]piperidin-4-yl}methanesulfinate 6 165.4* ~4.0*

Key Observations :

  • Larger rings (e.g., piperidine) exhibit higher CCS values due to increased conformational flexibility.
  • The azetidine derivative’s lower pKa (estimated) suggests greater sulfinate acidity, possibly due to ring strain enhancing electron withdrawal.

Sulfinate vs. Sulfonate/Sulfate Derivatives

Sulfinates (R-SO₂⁻) differ from sulfonates (R-SO₃⁻) and sulfates (R-OSO₃⁻) in redox activity and nucleophilicity:

Compound Type Oxidation State Nucleophilicity Redox Activity
Sulfinate (e.g., target compound) +4 High Reducing agent
Sulfonate +5 Low Inert
Sulfate +6 Very low Oxidizing agent

The target compound’s sulfinate group enables applications in radical chemistry and as a nucleophile in C–S bond-forming reactions, unlike sulfonates/sulfates .

Research Implications and Limitations

While this compound exhibits unique stability and reactivity, direct comparative studies are scarce. The absence of literature or patent data (as noted in ) limits empirical validation of its advantages over analogs. Further research should prioritize:

  • Experimental determination of pKa, solubility, and thermal stability.
  • Comparative synthetic efficiency in reactions such as Michael additions or cross-couplings.

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